molecular formula C17H19ClN2OS B195718 8-Hydroxychlorpromazine CAS No. 3926-67-8

8-Hydroxychlorpromazine

Cat. No. B195718
CAS RN: 3926-67-8
M. Wt: 334.9 g/mol
InChI Key: UBUDVAYGFVRZCO-UHFFFAOYSA-N
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Description

8-Hydroxychlorpromazine is a derivative of chlorpromazine, which is a phenothiazine antipsychotic . It contains a total of 43 bonds, including 24 non-H bonds, 12 multiple bonds, 4 rotatable bonds, and 12 aromatic bonds .


Synthesis Analysis

The synthesis of 8-Hydroxychlorpromazine involves multi-step processes. The 7,8-dihydroxy derivatives of chlorpromazine were prepared through these multi-step syntheses . The conditions of the synthesis were optimized, and the structures were confirmed .


Molecular Structure Analysis

The molecular structure of 8-Hydroxychlorpromazine includes 43 bonds in total, with 24 non-H bonds, 12 multiple bonds, 4 rotatable bonds, and 12 aromatic bonds . The molecular formula is C17H19ClN2OS .


Chemical Reactions Analysis

The chemical reactions of 8-Hydroxychlorpromazine involve the oxidation of phenothiazine by cerium (IV) in acidic media, leading to the formation of a color product . The reactions are based on chemical reactions and assessing the kinetics or reaching the equilibrium state relies on spectrophotometry .

Scientific Research Applications

Antipsychotic Activity

8-Hydroxychlorpromazine, a derivative of chlorpromazine, belongs to the phenothiazine class of neuroleptics. Like its parent compound, it acts as a strong antagonist of the dopaminergic D2 receptor. Consequently, it exhibits antipsychotic effects and has been widely used in the treatment of schizophrenia, psychotic disorders, and the manic phase of bipolar disorders .

Metabolic Mechanisms and Cytochrome P450 Interaction

Understanding the metabolic pathways of 8-Hydroxychlorpromazine is crucial for predicting its effects and potential side effects. Research has shown that it undergoes N-dealkylation, S-oxidation, and aromatic hydroxylation. Notably, N-demethylation is the most favorable metabolic pathway, leading to mono-N-desmethylchlorpromazine. Additionally, 8-hydroxychlorpromazine is one of the possible metabolites .

Hepatotoxicity and Agranulocytosis

While 8-Hydroxychlorpromazine shares some similarities with chlorpromazine, it’s essential to explore its specific side effects. Hepatotoxicity (liver damage) and agranulocytosis (reduced white blood cell count) are potential concerns associated with this compound. Researchers continue to investigate these adverse effects .

Skin Disorders and Ocular Effects

High dosages of 8-Hydroxychlorpromazine may lead to skin disorders and ocular effects. Skin reactions and rare but severe irreversible corneal edema have been reported. Clinicians must promptly identify these issues to prevent long-term complications .

7-Hydroxychlorpromazine Relationship

The plasma concentration of 7-hydroxychlorpromazine, another metabolite, is relevant in clinical practice. Researchers have studied its relationship to oral dosage and overall clinical control. Understanding this relationship can guide dosing strategies and patient management .

Potential Applications Beyond Psychiatry

While primarily studied in psychiatric contexts, 8-Hydroxychlorpromazine’s unique properties may find applications beyond antipsychotic therapy. Researchers are exploring its potential in other fields, such as neurobiology, immunology, and drug development.

Safety and Hazards

8-Hydroxychlorpromazine is considered toxic if swallowed. It may cause an allergic skin reaction and serious eye damage. It may also damage fertility or the unborn child. It is very toxic to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

8-Hydroxychlorpromazine, a metabolite of chlorpromazine, primarily targets the dopaminergic D2 receptor . This receptor plays a crucial role in the dopaminergic system, which is involved in various neurological processes such as reward, addiction, and movement.

Mode of Action

8-Hydroxychlorpromazine acts as a strong antagonist of the dopaminergic D2 receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, 8-Hydroxychlorpromazine blocks the action of dopamine, a neurotransmitter, at the D2 receptor, thereby inhibiting its effects.

Biochemical Pathways

The metabolic mechanisms of chlorpromazine, from which 8-Hydroxychlorpromazine is derived, are characterized by three types: S-oxidation, aromatic hydroxylation, and N-dealkylation . These processes result in the formation of different metabolites, including 8-Hydroxychlorpromazine . The N-methyl hydroxylation, the rate-limiting step of N-demethylation, proceeds predominantly via a single-electron-transfer mechanism .

Pharmacokinetics

The pharmacokinetics of chlorpromazine, the parent compound of 8-Hydroxychlorpromazine, exhibits multicompartmental characteristics with wide between-subject variability . The systemic clearance of chlorpromazine is somewhat less variable . After oral administration, the percentage of chlorpromazine reaching the systemic circulation intact is very low and dose-dependent . The high degree of variability in the pharmacokinetics of chlorpromazine is a result of extensive first-pass metabolism rather than variation in half-life .

Result of Action

The action of 8-Hydroxychlorpromazine results in the inhibition of the physiological effects of dopamine. This can lead to a reduction in symptoms of conditions like schizophrenia, psychotic disorders, and the manic phase of bipolar disorders, which are thought to be associated with overactivity in the dopaminergic system .

Action Environment

The action of 8-Hydroxychlorpromazine is influenced by the enzymatic environment in the body. For instance, the metabolic mechanisms of chlorpromazine are catalyzed by cytochrome P450 isoenzyme 1A2 , a highly important activating enzyme of the cytochrome P450 family . The clearance of chlorpromazine, and by extension 8-Hydroxychlorpromazine, occurs extensively in the liver .

properties

IUPAC Name

8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS/c1-19(2)8-3-9-20-14-10-12(18)4-6-16(14)22-17-7-5-13(21)11-15(17)20/h4-7,10-11,21H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUDVAYGFVRZCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(C=CC(=C2)O)SC3=C1C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192510
Record name 8-Hydroxychlorpromazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxychlorpromazine

CAS RN

3926-67-8
Record name 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3926-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Hydroxychlorpromazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003926678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Hydroxychlorpromazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the tissue distribution of 8-Hydroxychlorpromazine?

A1: Research indicates that 8-Hydroxychlorpromazine, alongside its 7-hydroxy isomer, exhibits localization within specific tissues. While the precise distribution pattern remains to be fully elucidated, this finding suggests a potential role for these metabolites in the pharmacological activity of chlorpromazine. [] Further investigation is necessary to determine the significance of this tissue localization.

Q2: How does the structure of 8-Hydroxychlorpromazine compare to its parent compound, chlorpromazine, and what are the implications of this structural difference?

A2: 8-Hydroxychlorpromazine is a metabolite of chlorpromazine, characterized by the addition of a hydroxyl group (-OH) at the 8th position of the phenothiazine ring. [] This structural modification can potentially alter the molecule's interactions with biological targets, impacting its pharmacological activity, potency, and metabolism. Further research is needed to fully understand the specific consequences of this structural change.

Q3: Are there established methods for synthesizing 8-Hydroxychlorpromazine in a laboratory setting?

A3: Yes, 8-Hydroxychlorpromazine can be synthesized alongside its 7-hydroxy isomer through a multi-step process. This synthesis involves the creation of 7,8-dihydroxychlorpromazine, followed by selective removal of one of the hydroxyl groups. [] This synthetic route allows researchers to obtain sufficient quantities of 8-Hydroxychlorpromazine for further in vitro and in vivo studies.

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